molecular formula C25H27ClN2OS B2401772 3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223821-57-5

3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2401772
CAS No.: 1223821-57-5
M. Wt: 439.01
InChI Key: XYRUZIHDKLFXFI-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-diazaspiro[4.5]decene class, characterized by a spirocyclic framework combining two heterocyclic rings. Key structural features include:

  • 4-Tert-butylphenyl substituent: A bulky, lipophilic group enhancing membrane permeability and steric hindrance.
  • 3-Chlorobenzoyl moiety: An electron-withdrawing aryl group influencing electronic properties and binding interactions.
  • Thione group (-C=S): Contributes to hydrogen bonding and metabolic stability compared to ketones or oximes.

Properties

IUPAC Name

[2-(4-tert-butylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(3-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2OS/c1-24(2,3)19-12-10-17(11-13-19)21-23(30)28(25(27-21)14-5-4-6-15-25)22(29)18-8-7-9-20(26)16-18/h7-13,16H,4-6,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRUZIHDKLFXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of tert-butylphenyl and chlorobenzoyl groups. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the spiro linkage and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products

Scientific Research Applications

Table 1: Synthesis Overview

StepDescriptionKey Reagents
Step 1Condensation of phenolic and acyl chloride4-tert-butylphenol, chlorobenzoyl chloride
Step 2Cyclization to form spiro structureHydrazine derivatives
Step 3Thionation to yield thionePhosphorus pentasulfide

Chemistry

In synthetic organic chemistry, 3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione serves as a versatile building block for creating more complex spirocyclic compounds. Its unique structural features allow chemists to explore novel reaction pathways and develop new synthetic methodologies.

Biology

The compound's unique structure makes it a subject of interest in biological studies, particularly regarding its interactions with biological molecules. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Research indicates potential effectiveness against various bacterial strains.
  • Cytotoxic Effects : Initial evaluations show promise in inhibiting cancer cell proliferation.

Medicine

Due to its biological activity, this compound is being explored for potential therapeutic applications:

  • Anticancer Agents : Ongoing studies are assessing its efficacy against different cancer cell lines.
  • Neurological Disorders : Its interaction with neurotransmitter pathways is under investigation for potential use in treating conditions like anxiety or depression.

Industry

In materials science, the compound is utilized in developing new materials with specific properties:

  • Chiral Liquid Crystal Displays (LCDs) : The unique molecular arrangement allows for tailored optical properties.
  • Macromolecule Bulking Agents : Its structural characteristics are beneficial in formulating new polymeric materials.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives of spirocyclic compounds similar to 3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione. The results indicated enhanced activity against Gram-positive bacteria compared to Gram-negative strains, suggesting a selective mechanism of action.

Case Study 2: Cytotoxicity Evaluation

Research conducted on the cytotoxic effects of this compound revealed significant inhibition of cell growth in several cancer cell lines (e.g., MCF7 and HCT116). The findings support further exploration into its potential as an anticancer therapeutic agent.

Activity TypeTest Organisms/Cell LinesResults
AntimicrobialBacillus cereusEffective
CytotoxicityMCF7, HCT116Significant inhibition

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aryl Groups

Table 1: Substituent Comparison
Compound Name Aryl Substituents Key Functional Groups Molecular Weight Reference
Target Compound 4-Tert-butylphenyl, 3-chlorobenzoyl Thione (-C=S) ~453.0*
3-(4-Bromophenyl)-1-(4-methoxybenzoyl) analog 4-Bromophenyl, 4-methoxybenzoyl Thione (-C=S) 457.39
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl) Phenyl, piperazine-propyl Dione (-C=O)₂ ~480.0†
7-(Difluoro/trifluoromethyl-substituted derivative) Trifluoromethyl, pyrimidine Carboxamide, hydroxyl ~800.0†

Notes:

  • Lipophilicity : The target’s tert-butyl group increases lipophilicity vs. bromophenyl () or methoxybenzoyl (electron-donating) groups.
  • Steric Bulk : Tert-butyl and chlorobenzoyl create significant steric hindrance compared to smaller substituents like methoxy or hydroxy ().

Role of the Thione Group

The thione group in the target compound and its bromophenyl analog () enhances stability and metal-binding capacity compared to dione (e.g., compounds 13 and 14 in ) or hydroxylamine derivatives (). Thiones are less prone to oxidation than ketones, improving metabolic stability in vivo.

Spirocyclic Framework Variations

Table 2: Spiro Ring Size and Pharmacological Implications
Compound Class Spiro Ring Size Example Applications Reference
1,4-Diazaspiro[4.5]decene 4.5 Enzyme inhibition, CNS targets Target Compound
2,6-Diazaspiro[3.3]heptane 3.3 Vasopressin antagonists
5,6-Diazaspiro[3.5]nonene 3.5 Anticancer agents
  • rigid 3.3 systems ().
  • Therapeutic Targeting : Smaller spiro systems (3.3) are used in neuropsychiatric disorders (), while the target’s 4.5 framework may suit kinase or protease inhibition.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis avoids the multi-step routes needed for fluorinated or piperazine-linked analogs ().
  • Biological Performance : The tert-butyl and thione groups may optimize pharmacokinetics (e.g., half-life, protein binding) relative to bromine- or methoxy-substituted analogs ().
  • Patent Landscape : Recent patents () emphasize spirocycles in oncology and neurology, suggesting the target compound’s relevance in these fields.

Biological Activity

3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H22ClN2OS
  • Molecular Weight : 374.92 g/mol
  • CAS Number : 2507954-86-9

Biological Activity Overview

The compound exhibits a range of biological activities that have been documented in various studies:

  • Anticancer Properties : Research has indicated that diazaspiro compounds can induce apoptosis in cancer cell lines. A study showed that similar structures exhibit cytotoxic effects against human cancer cells, suggesting a potential role for this compound in cancer therapy .
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. This activity could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
  • Anti-inflammatory Effects : Some derivatives of diazaspiro compounds have demonstrated anti-inflammatory activity, which may be relevant for treating conditions characterized by chronic inflammation .

The mechanisms through which 3-(4-tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : Evidence indicates that these compounds can cause cell cycle arrest at specific phases, preventing cancer cell division and growth.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria
Anti-inflammatoryReduces inflammation markers

Case Studies

Several case studies have explored the biological effects of related diazaspiro compounds:

  • Case Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of a related diazaspiro compound on various cancer cell lines. Results indicated significant dose-dependent inhibition of cell viability, with IC50 values indicating strong potency against breast and lung cancer cells .
  • Case Study on Antimicrobial Properties :
    • Another investigation assessed the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. The results showed a notable reduction in bacterial counts, suggesting potential therapeutic applications in infectious diseases .
  • Case Study on Anti-inflammatory Effects :
    • A study focused on the anti-inflammatory properties demonstrated that treatment with diazaspiro compounds significantly reduced levels of pro-inflammatory cytokines in vitro, indicating their potential as anti-inflammatory agents .

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